Zinc, bis((2xi)-D-gluco-heptonato)-
Description
Zinc, bis((2xi)-D-gluco-heptonato)-, commonly known as zinc gluconate (CAS 4468-02-4), is a coordination complex where zinc (II) ions are chelated by two gluconate ligands. The gluconate ligand, derived from D-gluconic acid, binds via its O1 and O2 hydroxyl groups, forming a polydentate complex . The compound is characterized as a white crystalline powder, odorless and tasteless, with high water solubility and insolubility in organic solvents like ethanol, chloroform, and ether .
Zinc gluconate is widely utilized as a dietary supplement and food additive due to its bioavailable zinc content (≥14%) and low toxicity . It is also employed in biochemical research, particularly in studies requiring controlled zinc delivery . Regulatory certifications, including USP grade, ensure its compliance for pharmaceutical and nutritional applications .
Properties
CAS No. |
12565-63-8 |
|---|---|
Molecular Formula |
C14H26O16Zn |
Molecular Weight |
515.7 g/mol |
IUPAC Name |
zinc;(3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/2C7H14O8.Zn/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2/t2*2-,3-,4+,5-,6?;/m11./s1 |
InChI Key |
OSNZINYBJQTKQS-KMRXSBRUSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(C(=O)[O-])O)O)O)O)O)O.[Zn+2] |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Zn+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of zinc alpha-glucoheptonate typically involves the reaction of zinc hydroxide or zinc oxide with glucoheptonic acid. The process begins by dissolving glucoheptonic acid in water, followed by the gradual addition of zinc hydroxide or zinc oxide while stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of zinc alpha-glucoheptonate. The reaction conditions often include maintaining a specific pH and temperature to ensure complete chelation and high yield .
Industrial Production Methods: Industrial production of zinc alpha-glucoheptonate follows similar principles but on a larger scale. The process involves the use of large reactors where glucoheptonic acid and zinc hydroxide or zinc oxide are combined under controlled conditions. The reaction mixture is continuously stirred and heated to ensure uniformity and complete reaction. After the reaction is complete, the solution is concentrated and dried to obtain the solid form of zinc alpha-glucoheptonate .
Chemical Reactions Analysis
Types of Reactions: Zinc alpha-glucoheptonate can undergo various chemical reactions, including complexation, substitution, and hydrolysis. The compound’s stability and reactivity are influenced by the chelation of zinc ions with glucoheptonate, which can affect its behavior in different chemical environments.
Common Reagents and Conditions: Common reagents used in reactions with zinc alpha-glucoheptonate include acids, bases, and other chelating agents. The reaction conditions, such as pH, temperature, and solvent, play a crucial role in determining the outcome of these reactions. For example, acidic conditions can lead to the release of zinc ions from the complex, while basic conditions may enhance the stability of the chelate .
Major Products Formed: The major products formed from reactions involving zinc alpha-glucoheptonate depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, zinc alpha-glucoheptonate is used as a reagent for various analytical and synthetic applications. Its high solubility and stability make it an ideal source of zinc for preparing other zinc-containing compounds and catalysts .
Biology: In biological research, zinc alpha-glucoheptonate is utilized to study zinc’s role in cellular processes and enzyme function. It serves as a bioavailable source of zinc for in vitro and in vivo experiments, helping researchers understand zinc’s impact on cell growth, differentiation, and metabolism .
Medicine: Zinc alpha-glucoheptonate is used in medicine as a dietary supplement to address zinc deficiency. Its high bioavailability ensures efficient absorption and utilization by the body, making it effective in treating conditions related to zinc deficiency, such as impaired immune function and delayed wound healing .
Industry: In industry, zinc alpha-glucoheptonate is employed in various applications, including agriculture, where it is used as a micronutrient fertilizer to enhance plant growth and yield. Its chelated form ensures that zinc remains available to plants even in alkaline soils .
Mechanism of Action
The mechanism of action of zinc alpha-glucoheptonate involves the chelation of zinc ions with glucoheptonate, which enhances zinc’s solubility and bioavailability. Once ingested or applied, the compound dissociates, releasing zinc ions that participate in various biochemical processes. Zinc ions act as cofactors for numerous enzymes, facilitating catalytic activity and stabilizing protein structures. They also play a role in gene expression, cell signaling, and immune response .
Comparison with Similar Compounds
Zinc Gluconate vs. Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II)
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) (hereafter Zn(TMHD)₂) is a zinc complex with a β-diketonate ligand (TMHD). Unlike zinc gluconate, the TMHD ligand is bidentate, coordinating via two oxygen atoms, resulting in a more lipophilic complex . This property makes Zn(TMHD)₂ suitable for applications in materials science, such as chemical vapor deposition (CVD) for thin-film coatings .
Key Differences:
Zinc Gluconate vs. Ziram (Bis(dimethylcarbamodithioato-S,S')zinc)
Ziram (CAS 137-30-4) is a zinc dithiocarbamate complex used primarily as an agricultural fungicide . Its structure features two dimethylcarbamodithioate ligands, which confer strong antifungal activity but higher toxicity compared to zinc gluconate.
Key Differences:
- Ligand Type: Ziram’s dithiocarbamate ligands provide sulfur-based coordination, contrasting with gluconate’s oxygen donors .
- Toxicity: Ziram is classified as a pesticide with significant environmental and health risks, while zinc gluconate is GRAS (Generally Recognized as Safe) for human consumption .
Data Tables
Table 1: Comparative Properties of Zinc Complexes
Stability and Analytical Considerations
Zinc gluconate exhibits high stability in aqueous solutions, making it ideal for liquid formulations . In contrast, Zn(TMHD)₂’s stability in organic solvents allows for use in high-temperature CVD processes . Analytical characterization of these compounds often involves spectroscopy (e.g., NMR, IR) and chromatography, with glycan analysis techniques (e.g., GlycoBase) being relevant for gluconate derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
